1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O3S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Kinase Inhibition
Compounds with structural similarities to "1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide" have been explored for their potential as kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily (Schroeder et al., 2009). These findings suggest that compounds with specific structural features, such as fluorophenyl groups and oxopyridine carboxamide moieties, might be valuable in developing selective kinase inhibitors for cancer research and treatment.
Role in Synthesis of Antimicrobial Agents
Research into the synthesis and antimicrobial activity of new pyridine derivatives, including structures analogous to the compound , demonstrates their potential application in developing antimicrobial agents. For instance, the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives exhibited variable and modest activity against bacteria and fungi (Patel et al., 2011). This highlights the potential of structurally related compounds in contributing to the search for new antimicrobial drugs.
Mechanism of Action
Mode of Action
The presence of abenzothiazole moiety in its structure suggests it may interact with biological targets through π-π stacking interactions or hydrogen bonding .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and characterization of its pharmacological activity .
properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-8-9-17-18(11-13)29-21(23-17)24-19(26)15-6-4-10-25(20(15)27)28-12-14-5-2-3-7-16(14)22/h2-11H,12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPPWFIHUOOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.